3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 904813-68-9
VCID: VC2064454
InChI: InChI=1S/C11H12BrClN2/c1-11(2,3)9-10(12)15-6-7(13)4-5-8(15)14-9/h4-6H,1-3H3
SMILES: CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br
Molecular Formula: C11H12BrClN2
Molecular Weight: 287.58 g/mol

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine

CAS No.: 904813-68-9

Cat. No.: VC2064454

Molecular Formula: C11H12BrClN2

Molecular Weight: 287.58 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine - 904813-68-9

Specification

CAS No. 904813-68-9
Molecular Formula C11H12BrClN2
Molecular Weight 287.58 g/mol
IUPAC Name 3-bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C11H12BrClN2/c1-11(2,3)9-10(12)15-6-7(13)4-5-8(15)14-9/h4-6H,1-3H3
Standard InChI Key YNUPSOWFETTWCP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br
Canonical SMILES CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br

Introduction

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structural properties and potential applications in organic synthesis and pharmaceutical chemistry. The molecular formula of this compound is C11H12BrClN2, with a molecular weight of 287.58 g/mol .

Synthesis and Chemical Reactions

The synthesis of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. This process often includes a one-pot tandem cyclization/bromination reaction, utilizing ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent.

Chemical Reactions Analysis

  • Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

  • Oxidation Reactions: The compound can undergo oxidation using metal-free oxidation or photocatalysis strategies.

  • Reduction Reactions: Reduction can be achieved using common reducing agents, although specific conditions may vary.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) strains. The minimum inhibitory concentrations (MICs) for these compounds range from 0.05 to 1.5 μM.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies on selected imidazo[1,2-a]pyridine derivatives indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. For instance, one compound demonstrated high plasma protein binding (>99%) and acceptable liver microsome stability.

Comparison with Similar Compounds

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as 3-Bromo-6-chloroimidazo[1,2-a]pyridine, which lacks the tert-butyl group, and 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides, known for their anti-TB activity.

Safety and Handling

Handling of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine requires caution due to its hazardous nature. It is classified with risk and safety statements such as H301, H311, and H331, indicating toxicity by ingestion, skin contact, and inhalation. Precautionary measures include wearing protective gear and following proper disposal protocols .

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